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Compound Name: Isoquinolin-7-ol hydrobromide
CAS No.: 1258649-95-4
Cat. No.: B2656428
Get Quote
Abstract

This application note details the strategic utilization of Isoquinolin-7-ol hydrobromide (CAS:
7651-83-4 (free base)) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD).
While isoquinolines are privileged structures in kinase and GPCR medicinal chemistry, the 7-
hydroxy derivative offers unique vectors for "fragment growing" strategies. This guide provides
validated protocols for solubility assessment, Surface Plasmon Resonance (SPR) screening,
and synthetic elaboration via palladium-catalyzed cross-coupling.

Fragment Profile & Rationale
Chemical Identity[1][2]

e Compound: Isoquinolin-7-ol hydrobromide
* Role: Fragment Scaffold / Hinge-Binding Mimetic
e Molecular Weight (Free Base): 145.16 Da[1]

» Molecular Weight (HBr Salt): ~226.07 Da
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 Solubility: High aqueous solubility (>50 mM in PBS) due to the hydrobromide counterion,
addressing a common bottleneck in fragment screening.

The "Privileged" Architecture

The isoquinoline core is historically validated in FDA-approved drugs (e.g., Fasudil for Rho-
kinase inhibition). The 7-hydroxy variant is selected for three mechanistic reasons:

o The Nitrogen Anchor (N2): Acts as a critical Hydrogen Bond Acceptor (HBA) for the hinge
region of kinases (e.g., interacting with the backbone NH of the "gatekeeper" residue).

e The 7-Hydroxyl Handle: A dual H-bond donor/acceptor that can mimic tyrosine/serine
interactions or serve as a synthetic handle for growing the fragment into adjacent
hydrophobic pockets.

 Rigidity: The bicyclic aromatic system minimizes the entropic penalty upon binding, a core
tenet of the "Rule of Three."

hvsicochemical Data S

Property Value Implication for FBDD

Ideal lipophilicity; allows room
cLogP ~1.19 ) )

for adding hydrophobic groups.
H-Bond Donors 1 (7-OH) Specific interaction vector.

High probability of target
H-Bond Acceptors 2 (N, OH)

engagement.

Partially protonated at
pKa (Nitrogen) ~5.7 physiological pH; modulates

solubility.

Remains neutral at pH 7.4;
pKa (Phenol) ~9.5 accessible for

alkylation/arylation.

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2656428?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Screening Protocol: Surface Plasmon Resonance
(SPR)[3][4]

Objective: To identify weak-affinity binding (
: 100

M — 5 mM) of the fragment to a target protein (e.g., a Ser/Thr kinase) while eliminating false
positives caused by aggregation.

Reagents & Buffer Preparation

¢ Running Buffer: 20 mM HEPES pH 7.4, 150 mM NacCl, 0.005% Tween-20, 1 mM TCEP.
e Stock Solution: Dissolve Isoquinolin-7-ol HBr to 100 mM in 100% DMSO.

o Note: The HBr salt ensures rapid dissolution. If using the free base, sonication is often
required.

The "Clean Screen" Workflow

Fragments often cause false positives via super-stoichiometric aggregation. This protocol uses
a "solubility-first" approach.

Step-by-Step Protocol:

» Sensor Chip Preparation: Immobilize the target protein (e.g., via biotin-streptavidin capture)
to a density of ~3000 RU. Use a reference channel with biotinylated BSA.

» Solvent Correction: Prepare a DMSO calibration curve (4.5% to 5.5%) to correct for bulk
refractive index shifts. This is critical for low-molecular-weight fragments.

o Dose-Response Injection:
o Prepare a 6-point concentration series: 0, 62.5, 125, 250, 500, 1000

M.

o Flow Rate: High flow (30
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L/min) to minimize mass transport limitations.
o Contact Time: 30 seconds (fast on/off rates are expected).
o Data Analysis:
o Square-wave binding indicates specific, rapid kinetics.

o Rejection Criteria: Reject sensorgrams showing "sticky" dissociation (slow off-rate) or
binding >120% of theoretical

Library Prep Buffer Dilution QC Step M Solubility Check Pass SPR Injection Kinetic Fit
(100mM DMSO) (Max 5% DMSO) (Nephelometry) (30 uL/min) (1:1 Model)

Click to download full resolution via product page

Caption: Figure 1. SPR Screening Workflow ensuring solubility QC prior to injection.

Synthetic Elaboration Protocol: The "Fragment
Grow" Strategy[5]

Objective: Once binding is confirmed, the 7-hydroxy group is converted into a biaryl system to
access the hydrophobic "back pocket" of the kinase ATP site.

Transformation: 7-Hydroxyisoquinoline
7-Triflate
7-Arylisoquinoline (Suzuki-Miyaura Coupling).

Step 1: Activation (Triflation)

The phenol is converted to a triflate, a pseudohalide suitable for palladium catalysis.

e Reactants: Suspend Isoquinolin-7-ol HBr (1.0 eq) in DCM. Add Pyridine (3.0 eq) to neutralize
the HBr and act as a base.
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» Addition: Cool to 0°C. Dropwise add Triflic anhydride (

, 1.2 eq).

e Workup: Stir at RT for 2 hours. Quench with

. Extract with DCM.

* Yield Expectation: >85% yield of Isoquinolin-7-yl trifluoromethanesulfonate.

Step 2: Suzuki-Miyaura Cross-Coupling

This step introduces diversity (R-groups).[2]

e Setup: In a microwave vial, combine:

[e]

Isoquinolin-7-yl triflate (1.0 eq)

o

Aryl Boronic Acid (

, 1.5 eq)

[¢]

Catalyst:

(0.05 eq)

o Base:

(3.0 eq)

[e]

Solvent: Dioxane:Water (4:1).

» Reaction: Degas with Nitrogen. Heat at 100°C for 12 hours (or 1 hour microwave at 120°C).

« Purification: Filter through Celite. Purify via Flash Chromatography (Hexane/EtOAc).

Mechanistic Insight: The electron-deficient nature of the isoquinoline ring facilitates the
oxidative addition of the Pd(0) species into the C7-OTf bond, making this reaction robust even
with sterically demanding boronic acids.
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Isoquinolin-7-ol HBr
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Ar-B(OH)2, Pd(dppf)CI2

Lead Series:

7-Aryl-Isoquinoline
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Caption: Figure 2. Synthetic elaboration pathway transforming the fragment hit into a lead
candidate.

Structural Biology & Binding Mode
Understanding the binding orientation is prerequisite for rational design.

e Hinge Interaction: The isoquinoline nitrogen (N2) accepts a hydrogen bond from the
backbone NH of the kinase hinge region (typically Val, Ala, or Leu residues).

» Vector 7: The 7-position points towards the "Solvent Front" or the "Gatekeeper" region
depending on the specific kinase isoform.

» Salt Bridge Potential: If the target has an acidic residue (Asp/Glu) near the binding site, the
protonated isoquinoline nitrogen (from the HBr salt equilibrium) can form a salt bridge,
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significantly increasing residence time.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Application Note: Isoquinolin-7-ol Hydrobromide in
Fragment-Based Drug Discovery (FBDD)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2656428/docs#application-note-isoquinolin-7-ol-
hydrobromide-in-fragment-based-drug-discovery-fbdd]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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